molecular formula C8H6N2O5 B1348366 2-Carbamoyl-3-nitrobenzoic acid CAS No. 77326-45-5

2-Carbamoyl-3-nitrobenzoic acid

Cat. No. B1348366
Key on ui cas rn: 77326-45-5
M. Wt: 210.14 g/mol
InChI Key: IGLWGHRTQOYFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05635525

Procedure details

30 g (0.155 mol) of 3-nitrophthalic anhydride are introduced in portions into 180 ml of conc. ammonium solution and the resulting solution is heated at 100° C. with stirring for 45 min. The mixture is evaporated in a rotary evaporator and co-distilled twice with toluene, and the residue is dried in a high vacuum. It is stirred with EA, and the beige precipitate is filtered off with suction and dried in vacuo over P2O5. 31.8 g of the title compound are obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([O:9][C:10](=[O:11])[C:5]=12)=[O:8])([O-:3])=[O:2].[NH4+:15]>>[C:7]([C:6]1[CH:12]=[CH:13][CH:14]=[C:4]([N+:1]([O-:3])=[O:2])[C:5]=1[C:10]([NH2:15])=[O:11])([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
180 mL
Type
reactant
Smiles
[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is dried in a high vacuum
STIRRING
Type
STIRRING
Details
It is stirred with EA
FILTRATION
Type
FILTRATION
Details
the beige precipitate is filtered off with suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over P2O5

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(=O)(O)C1=C(C(=O)N)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 31.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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